Tetradecyl isobutyrate

Vue d'ensemble

Description

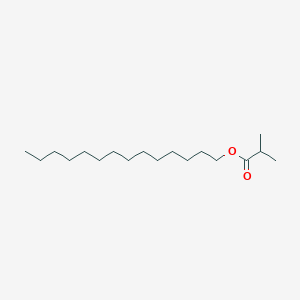

Tetradecyl isobutyrate, also known as WE (14:0/3:0 (2Me)), is a carboxylic ester . It is an active compound with a molecular formula of C18H36O2 . The exact mass of this compound is 284.27153 .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . The InChI representation of its structure isInChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3/h17H,4-16H2,1-3H3 . Physical and Chemical Properties Analysis

This compound has several physical and chemical properties. It has a heavy atom count of 20, no rings, no aromatic rings, 15 rotatable bonds, a Van der Waals molecular volume of 334.90, a topological polar surface area of 26.30, no hydrogen bond donors, 2 hydrogen bond acceptors, and a logP of 6.17 .Applications De Recherche Scientifique

Applications in Agricultural Research

- Pheromone Research : Tetradecyl isobutyrate has been identified as a component of the attractive aggregation pheromone in the bean bug, Riptortus clavatus. It is part of a blend that includes other compounds, contributing to the pheromone's effectiveness in attracting this species. This finding has implications for agricultural pest management strategies (Yasuda et al., 2007).

Biotechnological Applications

- Ester Biosynthesis in E. coli : Research on expanding the capabilities of Escherichia coli for whole-cell biocatalysis includes engineering pathways for various esters, including tetradecyl acetate. This showcases the potential of microbial systems to produce a wide range of esters, with applications in various industries (Rodriguez et al., 2014).

Environmental Research

- Study of Hydraulic Fracturing Fluids : Research involving Tributyl tetradecyl phosphonium chloride, a component related to this compound, highlights the potential ecological impacts of hydraulic fracturing fluids. This study examined the toxicity of this biocide in freshwater ecosystems, relevant to understanding the environmental impact of related chemicals (Alali & Bentivegna, 2018).

Mécanisme D'action

Target of Action

Tetradecyl isobutyrate is primarily used as an aggregation attractant pheromone in certain insect species, such as the bean bug, Riptortus clavatus . The compound’s primary targets are the olfactory receptors of these insects, which play a crucial role in their aggregation behavior .

Mode of Action

The compound interacts with its targets by binding to specific olfactory receptors in the insects. This interaction triggers a signal transduction pathway that leads to changes in the insects’ behavior . Specifically, the presence of this compound increases the attractiveness of aggregation pheromones, leading to enhanced insect aggregation .

Biochemical Pathways

R. clavatus. Attracted bugs stay to feed at sites and continuously release (E)-2-hexenyl hexanoate, a component of the attractant aggregation pheromone .

Result of Action

The result of this compound’s action is an increase in insect aggregation. The compound enhances the attractiveness of aggregation pheromones, leading to increased insect gathering at specific sites .

Analyse Biochimique

Biochemical Properties

It is known that it is a fatty ester , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Based on its classification as a fatty ester , it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a fatty ester , it could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Propriétés

IUPAC Name |

tetradecyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3/h17H,4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSDKUROIWNCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is tetradecyl isobutyrate and what is its ecological role?

A1: this compound (14:iBu) is a chemical compound identified as a key component of the aggregation pheromone in several insect species, notably the bean bugs Riptortus clavatus and Riptortus pedestris. [, , , , , , , , ] These male-produced pheromones attract both male and female conspecifics, facilitating aggregation. [, , , , , , ] This aggregation behavior is believed to be linked to feeding and mating activities. [, , ]

Q2: How does the presence of food sources influence the production of this compound?

A2: Studies on Riptortus pedestris reveal a strong link between diet and 14:iBu production. Males fed a diet of soybeans, a preferred food source, exhibited significantly higher levels of 14:iBu compared to those fed sweet persimmon fruit. [] This suggests that access to suitable food resources is crucial for optimal pheromone production in this species.

Q3: Does the amount of this compound produced by individual bean bugs vary?

A3: Yes, there is significant individual variation in the amount of 14:iBu produced by male Riptortus pedestris. [, ] Research indicates a positive correlation between the amount of 14:iBu and the number of conspecifics attracted to an individual male. [, ] Factors such as fat body development and diet appear to influence individual pheromone production levels. [, , ]

Q4: Are there other compounds that work in conjunction with this compound in the aggregation pheromone?

A4: Yes, the aggregation pheromone of Riptortus clavatus is composed of three main components: 14:iBu, (E)-2-hexenyl (E)-2-hexenoate (E2HE2H), and (E)-2-hexenyl (Z)-3-hexenoate (E2HZ3H). [, , , ] The attractiveness of 14:iBu is enhanced when combined with E2HE2H and E2HZ3H, suggesting a synergistic effect. [, , ] Additionally, (E)-2-hexenyl hexanoate, initially identified as an alarm pheromone, was found to increase the attractiveness of 14:iBu in field experiments, suggesting it may also play a role in aggregation. []

Q5: How do environmental factors influence the production of aggregation pheromones, including this compound?

A5: Photoperiod significantly impacts sexual maturation and pheromone production in Riptortus pedestris. [] Males reared under short photoperiods (10L14D) did not produce detectable levels of 14:iBu and were not attractive to conspecifics, indicating reproductive diapause. In contrast, males reared under long photoperiods (16L8D) produced 14:iBu and successfully attracted conspecifics. [] This suggests that seasonal changes in day length may regulate pheromone production and mating behavior in this species.

Q6: Beyond attracting conspecifics, does this compound have other ecological impacts?

A6: Interestingly, the aggregation pheromone of Riptortus clavatus, particularly the component E2HZ3H, attracts its egg parasitoid, Ooencyrtus nezarae. [] This highlights the complexity of chemical communication in ecological systems, where a single compound can mediate interactions between different species, including those in a parasitic relationship.

Q7: Are there geographical variations in the composition of the aggregation pheromone in Riptortus clavatus?

A7: Yes, analysis of the aggregation pheromone composition in Riptortus clavatus populations from different regions in Korea and Japan revealed variations in the ratios of E2HZ3H, E2HE2H, and 14:iBu. [, ] This suggests potential geographical variations in pheromone communication within the species.

Q8: Have there been attempts to utilize the aggregation pheromone of Riptortus clavatus for pest control?

A8: Research has explored using the aggregation pheromone of Riptortus clavatus, specifically E2HZ3H, for attracting and concentrating its egg parasitoid Ooencyrtus nezarae as a biological control strategy. [] Field trials showed that E2HZ3H effectively attracted parasitoids, leading to increased parasitism rates on R. clavatus eggs without increasing pest density. [] This demonstrates the potential for utilizing pheromone components in integrated pest management programs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3108606.png)

![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)

![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)